Lipophilicity (XLogP3) of 5-Cyclopropyl- vs. 5-Phenyl-1,2-dihydro-3H-pyrazol-3-one
The cyclopropyl-substituted pyrazolone exhibits significantly lower calculated lipophilicity (XLogP3 = 0.3) compared to the 5-phenyl analog (XLogP3 ≈ 1.3–1.5, based on ChemSpider-predicted data for 5-phenyl-1,2-dihydro-3H-pyrazol-3-one) . This ~1.0–1.2 log unit reduction in lipophilicity places the cyclopropyl compound closer to the optimal drug-like range (LogP 0–3) and predicts improved aqueous solubility and reduced off-target binding [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-one; XLogP3 ≈ 1.3–1.5 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ -1.0 to -1.2 (lower lipophilicity for cyclopropyl) |
| Conditions | Predicted XLogP3 values; experimental logP values may differ |
Why This Matters
Lower lipophilicity is directly correlated with reduced promiscuity, lower plasma protein binding, and improved developability, making the cyclopropyl scaffold preferable for lead optimization.
- [1] Talele TT. The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756. View Source
